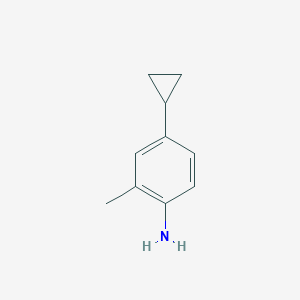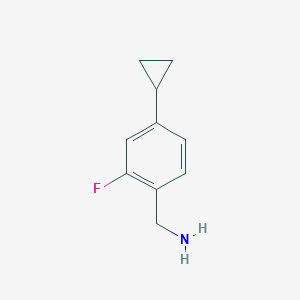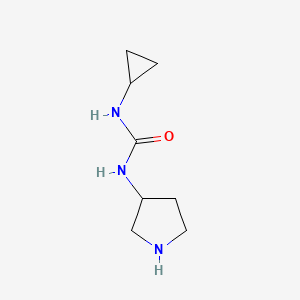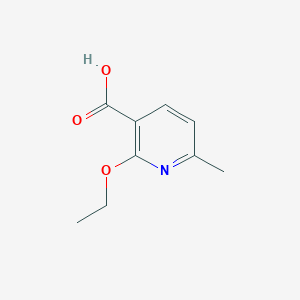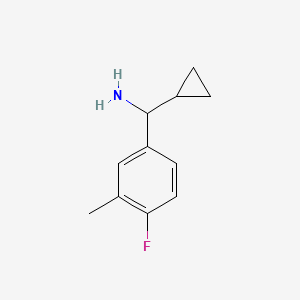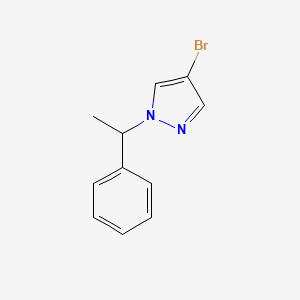
4-bromo-1-(1-phenylethyl)-1H-pyrazole
Übersicht
Beschreibung
“4-bromo-1-(1-phenylethyl)-1H-pyrazole” is a chemical compound with the CAS Number: 1340161-36-5 . Its molecular weight is 251.12 .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H11BrN2 .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Tautomerism and Structural Analysis
- The study of tautomerism in 4-bromo substituted 1H-pyrazoles, including structural analyses through X-ray crystallography and multinuclear magnetic resonance spectroscopy, has provided insights into the predominance of certain tautomers in solid states and solutions, supporting the understanding of structural behavior and stability of such compounds (Trofimenko et al., 2007).
Medicinal Chemistry Applications
- Pyrazolo[3,4-d]pyrimidines, derivatives of 4-bromo-1-(1-phenylethyl)-1H-pyrazole, have been explored for their biological activity, particularly against the Bcr-Abl T315I mutant, showcasing the potential of 4-bromo pyrazoles in the development of new therapeutic agents for specific cancer mutations (Radi et al., 2013).
Material Science and Catalysis
- The synthesis of palladium(II) complexes with 4-bromo-1-(2-chloroethyl)-1H-pyrazole and their application in catalyzing Suzuki-Miyaura coupling reactions demonstrate the role of this compound derivatives in facilitating efficient and high-yield organic reactions, as well as in the synthesis of nanoparticles (Sharma et al., 2013).
Antimicrobial Activity
- The synthesis of new N-phenylpyrazole derivatives, including this compound derivatives, has revealed promising antimicrobial properties, indicating the potential for developing novel antifungal agents based on the phenylpyrazole system (Farag et al., 2008).
Advanced Organic Synthesis
- Research into directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole, a related compound, showcases advanced methodologies for the regioselective synthesis of vicinally disubstituted pyrazoles, highlighting the versatility of 4-bromo pyrazoles in organic synthesis (Heinisch et al., 1990).
Safety and Hazards
Wirkmechanismus
Mode of Action
- Given that this compound contains a bromine atom attached to an aromatic ring, it likely undergoes EAS reactions. In EAS, an electrophile (such as a bromine cation) replaces a hydrogen atom on the aromatic ring. The general mechanism involves two steps:
- The electrophile forms a sigma bond with the benzene ring, creating a positively charged benzenonium intermediate. A proton is removed from the intermediate, resulting in a substituted benzene ring .
Eigenschaften
IUPAC Name |
4-bromo-1-(1-phenylethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c1-9(10-5-3-2-4-6-10)14-8-11(12)7-13-14/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCSPMPEKQNHCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1340161-36-5 | |
| Record name | 4-bromo-1-(1-phenylethyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



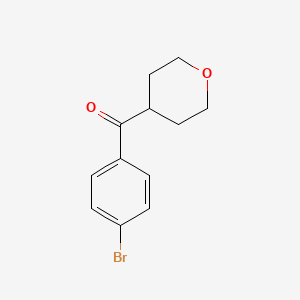
![1-[3-Bromo-4-(cyclopropylmethoxy)phenyl]ethanone](/img/structure/B1528665.png)
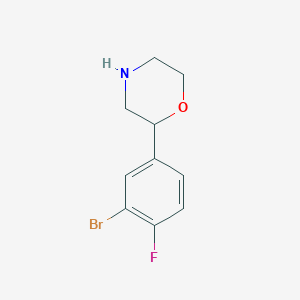
![1-[4-(chloromethyl)phenyl]-3-methyl-1H-pyrazole](/img/structure/B1528670.png)
